Cas no 451-79-6 (N-(2-fluorophenyl)methylidenehydroxylamine)
451-79-6 structure
Product Name:N-(2-fluorophenyl)methylidenehydroxylamine
CAS No:451-79-6
MF:C7H6FNO
MW:139.127045154572
MDL:MFCD00019958
CID:328836
PubChem ID:6876521
Update Time:2025-04-19
N-(2-fluorophenyl)methylidenehydroxylamine Chemical and Physical Properties
Names and Identifiers
-
- 2-Fluorobenzaldehyde oxime
- 2-FLUOROBENZALDOXIME
- Benzaldehyde,2-fluoro-, oxime
- 2-Fluor-benzaldehyd-oxim
- 2-Fluor-benzaldoxim
- o-Fluorbenzaldoxim
- o-Fluorobenzaldoxime
- N-(2-fluorophenyl)methylidenehydroxylamine
- YPVOCNRPBFPDLO-UITAMQMPSA-N
- 24652-66-2
- MFCD00019958
- CS-W020474
- Z49568531
- F2163-0251
- SCHEMBL1710498
- (E)-N-[(2-FLUOROPHENYL)METHYLIDENE]HYDROXYLAMINE
- 2-fluorobenzaldehydeoxime
- (NE)-N-[(2-fluorophenyl)methylidene]hydroxylamine
- 2-Fluorobenzaldehyde oxime #
- 451-79-6
- (E)-2-Fluorobenzaldehyde oxime
- EN300-15700
- benzaldehyde,2-fluoro-,oxime
- Benzaldehyde, 2-fluoro-, oxime, [C(E)]-
- AS-30209
- AKOS001082022
- A856631
- (Z)-2-fluoro-benzaldehyde oxime
- YPVOCNRPBFPDLO-WEVVVXLNSA-N
- N-[(2-fluorophenyl)methylidene]hydroxylamine
- (E)-1-(2-fluorophenyl)-N-hydroxymethanimine
- STK082433
-
- MDL: MFCD00019958
- Inchi: 1S/C7H6FNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H/b9-5+
- InChI Key: YPVOCNRPBFPDLO-WEVVVXLNSA-N
- SMILES: FC1C=CC=CC=1/C=N/O
Computed Properties
- Exact Mass: 139.04300
- Monoisotopic Mass: 139.043341977g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 32.6Ų
Experimental Properties
- Density: 1.14±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 64.5-65 ºC
- Boiling Point: 202.9±23.0 ºC (760 Torr),
- Flash Point: 76.5±22.6 ºC,
- Solubility: Slightly soluble (5.1 g/l) (25 º C),
- PSA: 32.59000
- LogP: 1.63380
N-(2-fluorophenyl)methylidenehydroxylamine Security Information
- Hazard Statement: Irritant
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Safety Term:R26;R36/37/39
- Risk Phrases:R36/37/38
N-(2-fluorophenyl)methylidenehydroxylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 013313-1g |
2-Fluorobenzaldoxime |
451-79-6 | 95% | 1g |
£159.00 | 2022-02-28 | |
| Fluorochem | 013313-5g |
2-Fluorobenzaldoxime |
451-79-6 | 95% | 5g |
£476.00 | 2022-02-28 | |
| Fluorochem | 013313-25g |
2-Fluorobenzaldoxime |
451-79-6 | 95% | 25g |
£1665.00 | 2022-02-28 | |
| Alichem | A019143731-10g |
2-Fluorobenzaldehyde oxime |
451-79-6 | 95% | 10g |
$400.00 | 2023-09-01 | |
| Ambeed | A859513-250mg |
2-Fluorobenzaldehyde oxime |
451-79-6 | 95+% | 250mg |
$41.00 | 2021-07-07 | |
| Ambeed | A859513-1g |
2-Fluorobenzaldehyde oxime |
451-79-6 | 95% | 1g |
$7.0 | 2025-02-21 | |
| Ambeed | A859513-5g |
2-Fluorobenzaldehyde oxime |
451-79-6 | 95% | 5g |
$30.0 | 2025-02-21 | |
| Apollo Scientific | PC8192-1g |
2-Fluorobenzaldoxime |
451-79-6 | 1g |
£70.00 | 2023-09-02 | ||
| Apollo Scientific | PC8192-5g |
2-Fluorobenzaldoxime |
451-79-6 | 5g |
£313.00 | 2023-09-02 | ||
| abcr | AB134950-1 g |
2-Fluorobenzaldoxime, 98%; . |
451-79-6 | 98% | 1 g |
€131.10 | 2023-07-20 |
N-(2-fluorophenyl)methylidenehydroxylamine Related Literature
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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